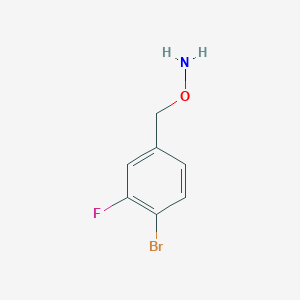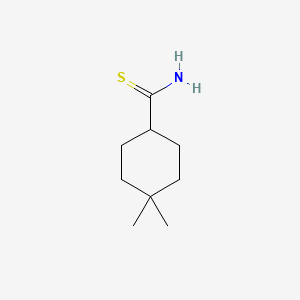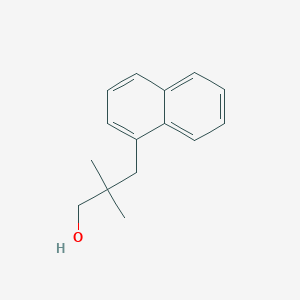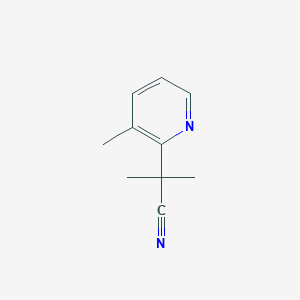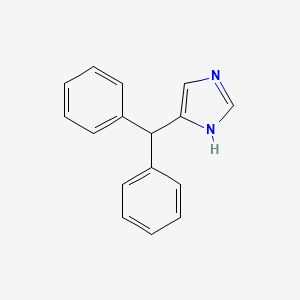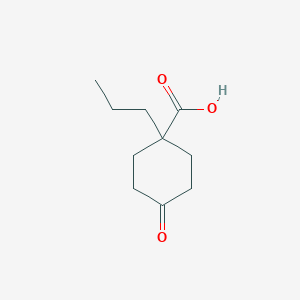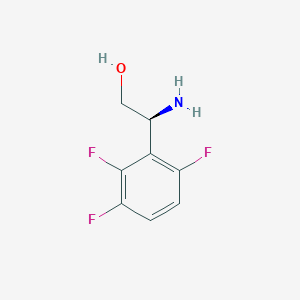
(S)-2-Amino-2-(2,3,6-trifluorophenyl)ethan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-AMINO-2-(2,3,6-TRIFLUOROPHENYL)ETHAN-1-OL is a chiral compound with significant interest in the fields of medicinal chemistry and pharmaceuticals. The presence of trifluoromethyl groups in its structure imparts unique physicochemical properties, making it a valuable intermediate in the synthesis of various bioactive molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-AMINO-2-(2,3,6-TRIFLUOROPHENYL)ETHAN-1-OL typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 2,3,6-trifluorobenzaldehyde.
Reductive Amination: The aldehyde group is converted to the corresponding amine via reductive amination using a suitable amine source and a reducing agent such as sodium cyanoborohydride.
Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques, such as chromatography or crystallization, to obtain the desired (2S)-enantiomer.
Industrial Production Methods: Industrial production of (2S)-2-AMINO-2-(2,3,6-TRIFLUOROPHENYL)ETHAN-1-OL may involve optimized versions of the above synthetic routes, with emphasis on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and biocatalysis are potential methods for large-scale production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the amino group to other functional groups, such as hydroxylamines.
Substitution: Nucleophilic substitution reactions can replace the amino group with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of trifluoromethyl ketones.
Reduction: Formation of hydroxylamines or secondary amines.
Substitution: Formation of alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
(2S)-2-AMINO-2-(2,3,6-TRIFLUOROPHENYL)ETHAN-1-OL has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its role in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of (2S)-2-AMINO-2-(2,3,6-TRIFLUOROPHENYL)ETHAN-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance binding affinity and selectivity, leading to potent biological effects. The compound may modulate enzymatic activity or receptor signaling pathways, resulting in therapeutic outcomes.
Vergleich Mit ähnlichen Verbindungen
- (2S)-2-AMINO-2-(2,4,6-TRIFLUOROPHENYL)ETHAN-1-OL
- (2S)-2-AMINO-2-(3,4,5-TRIFLUOROPHENYL)ETHAN-1-OL
Comparison:
- Structural Differences: The position of the trifluoromethyl groups varies among these compounds, affecting their physicochemical properties and biological activities.
- Unique Properties: (2S)-2-AMINO-2-(2,3,6-TRIFLUOROPHENYL)ETHAN-1-OL is unique due to its specific trifluoromethyl substitution pattern, which imparts distinct reactivity and selectivity in chemical and biological systems.
Eigenschaften
Molekularformel |
C8H8F3NO |
|---|---|
Molekulargewicht |
191.15 g/mol |
IUPAC-Name |
(2S)-2-amino-2-(2,3,6-trifluorophenyl)ethanol |
InChI |
InChI=1S/C8H8F3NO/c9-4-1-2-5(10)8(11)7(4)6(12)3-13/h1-2,6,13H,3,12H2/t6-/m1/s1 |
InChI-Schlüssel |
OAFYGENFKMQCKF-ZCFIWIBFSA-N |
Isomerische SMILES |
C1=CC(=C(C(=C1F)[C@@H](CO)N)F)F |
Kanonische SMILES |
C1=CC(=C(C(=C1F)C(CO)N)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


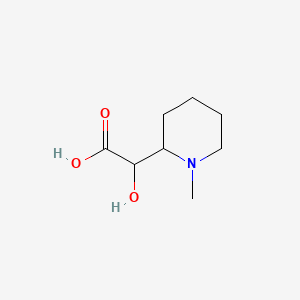
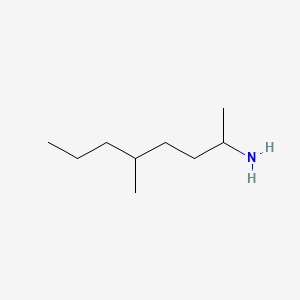
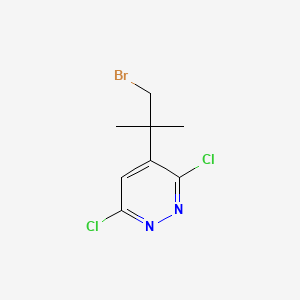
![[(1E)-5-bromo-4,4-dimethylpent-1-en-1-yl]benzene](/img/structure/B13606263.png)
![(s)-2-Amino-2-(2'-methyl-[1,1'-biphenyl]-3-yl)ethan-1-ol](/img/structure/B13606266.png)

